2-Cyanobenzaldehyde: A Technical Guide for Researchers
2-Cyanobenzaldehyde: A Technical Guide for Researchers
CAS Number: 7468-67-9
This technical guide provides an in-depth overview of 2-Cyanobenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, its applications in medicinal chemistry, and relevant signaling pathways.
Core Properties and Safety Information
2-Cyanobenzaldehyde, also known as o-cyanobenzaldehyde or 2-formylbenzonitrile, is a white to off-white crystalline powder.[1] Its bifunctional nature, possessing both an aldehyde and a nitrile group, makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly heterocyclic molecules.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyanobenzaldehyde is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO | [1][3] |
| Molecular Weight | 131.13 g/mol | [1][2][3] |
| CAS Number | 7468-67-9 | [1][2][3][4][5] |
| Melting Point | 103-105 °C | [5] |
| Boiling Point | 284.90 °C | |
| Density | 1.18 g/cm³ (at 25°C) | [1] |
| Flash Point | 126.10 °C | [6] |
| Solubility | Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water. | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Cyanobenzaldehyde.
| Spectroscopic Data | Description | Source |
| ¹H NMR | Spectra available in various solvents like CDCl₃. | |
| ¹³C NMR | Provides signals for all eight carbon atoms. | [2][3] |
| Infrared (IR) | Shows characteristic absorption bands for the aldehyde (C=O) and nitrile (C≡N) functional groups. | [2][3][7][8] |
| Mass Spectrometry | The electron ionization mass spectrum displays a molecular ion peak corresponding to its molecular weight. | [2][3][9] |
Safety and Handling
2-Cyanobenzaldehyde is classified as harmful and requires careful handling in a laboratory setting.[5]
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Irritation | Causes skin and serious eye irritation. |
| Target Organs | May cause respiratory irritation. |
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
Experimental Protocols
Synthesis of 2-Cyanobenzaldehyde
A common method for the synthesis of 2-Cyanobenzaldehyde involves the cyanation of o-chlorobenzaldehyde.[10]
Materials:
-
o-chlorobenzaldehyde
-
Zinc cyanide (Zn(CN)₂)
-
Nickel(II) chloride glyme complex (NiCl₂(glyme))
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc dust
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a 25.0 mL sealed tube, add NiCl₂(glyme) (0.05 mmol, 11.0 mg), dppf (0.06 mmol, 33.3 mg), Zn (0.2 mmol, 13.0 mg), DMAP (1.0 mmol, 122.2 mg), Zn(CN)₂ (0.6 mmol, 70.5 mg), o-chlorobenzaldehyde (1.0 mmol, 140.6 mg), and acetonitrile (5.0 mL) under an argon atmosphere.[10]
-
Place the sealed tube in an oil bath preheated to 80°C and stir for 20 hours.[10]
-
After the reaction is complete, cool the mixture to room temperature.[10]
-
Filter the reaction mixture through a short silica gel column, washing with dichloromethane.[10]
-
Concentrate the filtrate under reduced pressure.[10]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to yield 2-Cyanobenzaldehyde as a white solid.[10]
Caption: A flowchart illustrating the synthesis of 2-Cyanobenzaldehyde.
Applications in Drug Development
2-Cyanobenzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical intermediates.[1][2][10] Its derivatives have been investigated for a range of therapeutic applications, including as antidepressant and antipsychotic drug candidates.[1]
Inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK3)
Notably, 2-Cyanobenzaldehyde has been identified as having potent inhibitory activity against glycogen synthase kinase 3 (GSK3).[11] GSK3 is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[12][13][14]
The inhibition of GSK3β, one of the two GSK3 isoforms, is a key therapeutic target.[12] In the canonical Wnt/β-catenin signaling pathway, active GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[12][15] Inhibition of GSK3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it can activate the transcription of target genes involved in cell proliferation and survival.[12][15]
Caption: The role of GSK3β in the Wnt/β-catenin pathway and its inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyanobenzaldehyde | 7468-67-9 | Benchchem [benchchem.com]
- 3. 2-Cyanobenzaldehyde | C8H5NO | CID 101209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-氰基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Cyanobenzaldehyde(7468-67-9) 1H NMR [m.chemicalbook.com]
- 7. 2-Cyanobenzaldehyde(7468-67-9) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Cyanobenzaldehyde [webbook.nist.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Cyanobenzaldehyde | 7468-67-9 | FC20634 | Biosynth [biosynth.com]
- 12. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
